molecular formula C28H36FNaO11 B13451801 Betamethasone b-D-Glucuronide Sodium Salt

Betamethasone b-D-Glucuronide Sodium Salt

Cat. No.: B13451801
M. Wt: 590.6 g/mol
InChI Key: ZEFLDBQGUAWYGO-VAIAKISMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone b-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative. It is a conjugate of betamethasone, a potent corticosteroid, with glucuronic acid. This compound is primarily used in research settings to study the metabolism and pharmacokinetics of glucocorticoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone b-D-Glucuronide Sodium Salt involves the conjugation of betamethasone with glucuronic acid. The process typically includes the activation of glucuronic acid followed by its reaction with betamethasone under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the conjugation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the synthesis and purification processes efficiently.

Chemical Reactions Analysis

Types of Reactions

Betamethasone b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release betamethasone and glucuronic acid.

    Oxidation: It can undergo oxidation reactions, particularly at the glucuronic acid moiety.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in acidic or basic conditions using water as the solvent.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.

Major Products Formed

    Hydrolysis: Betamethasone and glucuronic acid.

    Oxidation: Oxidized derivatives of the glucuronic acid moiety.

    Reduction: Reduced derivatives of betamethasone.

Scientific Research Applications

Betamethasone b-D-Glucuronide Sodium Salt is widely used in scientific research, including:

    Pharmacokinetics: Studying the metabolism and excretion of glucocorticoids.

    Biological Studies: Investigating the biological effects of glucocorticoid conjugates.

    Medical Research: Exploring the therapeutic potential and side effects of glucocorticoids.

    Industrial Applications: Used as a reference standard in the quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of Betamethasone b-D-Glucuronide Sodium Salt involves its hydrolysis to release betamethasone, which then exerts its effects. Betamethasone binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The glucuronic acid moiety enhances the solubility and excretion of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Betamethasone Sodium Phosphate
  • Betamethasone Valerate
  • Betamethasone Dipropionate

Uniqueness

Betamethasone b-D-Glucuronide Sodium Salt is unique due to its conjugation with glucuronic acid, which enhances its solubility and facilitates its excretion. This makes it particularly useful in pharmacokinetic studies compared to other betamethasone derivatives.

Properties

Molecular Formula

C28H36FNaO11

Molecular Weight

590.6 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-;/m0./s1

InChI Key

ZEFLDBQGUAWYGO-VAIAKISMSA-M

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+]

Origin of Product

United States

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